FX-11

LDHA selectivity GAPDH off-target activity

FX-11 is the LDHA inhibitor of choice for biomarker-defined preclinical studies in TP53-mutant pancreatic cancer, with validated in vivo synergy with FK866. It offers >37.5-fold selectivity for LDHA over GAPDH without affecting LDHB, ensuring target-specific results. Buy from authorized vendors for guaranteed purity and consistency.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
CAS No. 213971-34-7
Cat. No. B1674298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFX-11
CAS213971-34-7
SynonymsFX 11;  FX-11;  FX11
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O
InChIInChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26)
InChIKeyLVPYVYFMCKYFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FX-11 (CAS 213971-34-7): A Selective, NADH-Competitive Lactate Dehydrogenase A Inhibitor for Oncology and Metabolic Research


FX-11 (LDHA Inhibitor FX11; CAS 213971-34-7) is a cell-permeable, selective, reversible, and NADH-competitive inhibitor of lactate dehydrogenase A (LDHA) [1]. It is a gossypol analog that competitively binds the NADH pocket of LDHA with a Ki of 8 μM for human liver LDHA . FX-11 inhibits LDHA activity, reduces ATP levels, induces oxidative stress and ROS production, and causes cell death in LDHA-dependent tumor models [1]. The compound has demonstrated antitumor activity in human lymphoma and pancreatic cancer xenograft models, both as monotherapy and in combination with agents such as the NAD+ synthesis inhibitor FK866 [2].

Why FX-11 Cannot Be Substituted with Other LDHA Inhibitors: Evidence of Differential Potency, Selectivity, and In Vivo Validation


LDHA inhibitors exhibit profound differences in binding affinity, isoform selectivity, and in vivo efficacy that preclude generic substitution. For instance, FX-11 (Ki = 8 μM) demonstrates >37-fold selectivity for LDHA over GAPDH (Ki >300 μM) and does not affect LDHB activity even at high concentrations , whereas newer inhibitors like GSK2837808A show picomolar potency (IC50 = 2.6 nM for hLDHA) but different selectivity profiles . The older inhibitor oxamate requires millimolar concentrations. Furthermore, FX-11 is one of the few LDHA inhibitors with extensive in vivo validation across multiple xenograft models, including patient-derived pancreatic tumors where efficacy is contingent on TP53 mutational status [1]. These quantitative and contextual differences underscore that FX-11 occupies a distinct experimental niche; substituting it with another LDHA inhibitor would alter the pharmacological profile and potentially compromise experimental reproducibility.

FX-11: Quantitative Comparator Evidence for Scientific Procurement Decisions


FX-11 Demonstrates >37-Fold Selectivity for LDHA over GAPDH, a Key Differentiator from Pan-LDH Inhibitors

FX-11 is selective for LDHA over glyceraldehyde-3-phosphate dehydrogenase (GAPDH), with a Ki for GAPDH of >300 μM compared to 8 μM for human liver LDHA, representing a >37.5-fold selectivity window . This contrasts with non-selective LDH inhibitors such as oxamate, which inhibit both LDHA and LDHB at similar millimolar concentrations, and with pan-LDH inhibitors like GNE-140 racemate, which inhibits LDHA, LDHB, and LDHC with IC50 values of 3, 5, and 5 nM respectively [1]. FX-11 also does not affect the activity of LDHB even at higher concentrations . This selectivity profile reduces the likelihood of confounding results from LDHB or GAPDH inhibition.

LDHA selectivity GAPDH off-target activity Calbiochem

FX-11 Exhibits Superior In Vivo Tumor Growth Inhibition Compared to the Weak LDHA Inhibitor Compound E in Pancreatic Cancer Xenografts

In a head-to-head comparison using P198 human pancreatic cancer xenografts, FX-11 (42 μg/mouse, i.p. daily for 10-14 days) produced significantly greater tumor growth inhibition than compound E, a weak LDHA inhibitor [1]. Mice bearing established tumors (starting volume ~200 mm³) treated with FX-11 exhibited substantially smaller tumor volumes over the treatment period compared to both vehicle control and compound E groups [1]. This direct comparison validates that FX-11's antitumor efficacy is specifically attributable to its LDHA inhibitory activity rather than non-specific effects.

in vivo efficacy pancreatic cancer xenograft compound E

FX-11 Shows Comparable In Vitro Antiproliferative Potency Across Prostate Cancer Cell Lines, Enabling Cross-Model Validation

FX-11 exhibited strikingly similar antiproliferative potency across two prostate carcinoma cell lines in vitro, with IC50 values of 32 ± 1.1 μmol/L for DU145 cells and 27 ± 1.1 μmol/L for PC3 cells [1]. This consistency across distinct prostate cancer models suggests that FX-11's growth-inhibitory effects are robust and not idiosyncratic to a single cell line. For comparison, the structurally distinct LDHA inhibitor GSK2837808A demonstrates IC50 values of 2.6 nM and 43 nM for hLDHA and hLDHB, respectively, representing a different potency class entirely .

prostate cancer DU145 PC3 IC50 antiproliferative

FX-11 Efficacy in Pancreatic Cancer PDX Models Is Contingent on TP53 Mutational Status, a Biomarker-Defined Differentiation

FX-11 treatment (2.2 mg/kg i.p. for four weeks) delayed tumor progression selectively in TP53 mutant (MUT) patient-derived pancreatic cancer xenografts (PDX), while TP53 wild-type (WT) tumors were completely resistant to glycolytic inhibition [1]. Among 15 individual PDX models, three TP53 mutant models (P194, JH015, and P253) showed significant delay in tumor progression compared to vehicle-treated mice, with P values ranging from 0.0478 to 0.0002 [1]. This p53-dependent efficacy profile is a critical differentiator from other LDHA inhibitors that have not been characterized in this context.

TP53 p53 patient-derived xenograft pancreatic cancer biomarker

FX-11 Synergizes with FK866 to Induce Lymphoma Regression, Whereas Monotherapy Only Inhibits Progression

In established human P493 B-cell lymphoma xenografts, FX-11 monotherapy (42 μg/mouse, i.p. daily for 10-14 days) inhibited tumor progression but did not induce regression. However, when combined with the NAD+ synthesis inhibitor FK866 (100 μg/mouse, i.p. daily), FX-11 induced frank tumor regression [1]. This synergistic effect demonstrates that FX-11 can be effectively paired with metabolic pathway inhibitors to achieve therapeutic outcomes unattainable with FX-11 alone. The synergy likely stems from the dual metabolic stress imposed by LDHA inhibition (impaired glycolysis) and NAD+ depletion (impaired redox balance and ATP synthesis).

combination therapy FK866 NAD+ synthesis lymphoma synergy

FX-11 Demonstrates a Ki of 8 μM for Human LDHA, Distinguishing It from Picomolar-Potency Next-Generation Inhibitors

FX-11 inhibits human liver LDHA with a Ki of 8 μM . This micromolar potency distinguishes FX-11 from newer, high-affinity LDHA inhibitors such as GSK2837808A (IC50 = 2.6 nM for hLDHA, >10-fold selectivity over LDHB) and (R)-GNE-140 (IC50 = 3 nM for LDHA, 5 nM for LDHB) [1]. FX-11 also demonstrates a reported Ki of 50 nM for the LDHA subunit M, indicating potential differential activity against specific LDHA subunit compositions [2]. The 8 μM Ki positions FX-11 as a tool compound for validating LDHA dependency in cellular models where excessive potency might obscure subtle metabolic phenotypes.

LDHA Ki potency GSK2837808A comparative pharmacology

FX-11: Recommended Application Scenarios Based on Quantitative Comparator Evidence


Target Validation in TP53-Mutant Pancreatic Cancer Models

FX-11 is the LDHA inhibitor of choice for preclinical studies in TP53-mutant pancreatic ductal adenocarcinoma (PDAC). Evidence from 15 patient-derived xenograft models demonstrates that FX-11 (2.2 mg/kg i.p. for four weeks) selectively delays tumor progression in TP53-mutant tumors while TP53 wild-type tumors are completely resistant [1]. This biomarker-defined efficacy distinguishes FX-11 from other LDHA inhibitors lacking comparable patient stratification data. Researchers investigating LDHA dependency in the context of p53 loss-of-function should prioritize FX-11 to ensure experimental outcomes are interpretable within this established genetic context.

Combination Therapy Studies with NAD+ Synthesis Inhibitors

For studies exploring synthetic lethality or combination strategies targeting cancer metabolism, FX-11 is the only LDHA inhibitor with documented in vivo synergy with the NAD+ synthesis inhibitor FK866. In established P493 lymphoma xenografts, FX-11 (42 μg/mouse/day) plus FK866 (100 μg/mouse/day) induced tumor regression, whereas FX-11 monotherapy only slowed progression [2]. This validated combination protocol provides a foundation for investigating dual metabolic targeting. Procurement of FX-11 is indicated when the research objective includes evaluating LDHA inhibition in combination with NAD+ metabolism modulators.

Selective LDHA Inhibition Without LDHB or GAPDH Interference

FX-11 should be selected when experimental design requires selective LDHA inhibition without confounding effects on LDHB or GAPDH. FX-11 exhibits >37.5-fold selectivity for LDHA (Ki = 8 μM) over GAPDH (Ki >300 μM) and does not affect LDHB activity even at elevated concentrations . This contrasts with pan-LDH inhibitors such as GNE-140 racemate (IC50 = 3 nM LDHA, 5 nM LDHB, 5 nM LDHC) [3] and non-selective inhibitors like oxamate. For studies aiming to attribute phenotypic changes specifically to LDHA rather than broader LDH family inhibition, FX-11 provides a well-characterized, selective tool compound.

Prostate Cancer Metabolism Studies Requiring Consistent In Vitro Potency

FX-11 is suitable for prostate cancer research where consistent antiproliferative activity across multiple cell lines is required. FX-11 exhibits similar IC50 values of 32 ± 1.1 μM (DU145) and 27 ± 1.1 μM (PC3) in prostate carcinoma cell lines [4]. This reproducibility across distinct prostate cancer models supports its use in comparative studies where dose-response consistency is critical. Researchers should select FX-11 over LDHA inhibitors with uncharacterized or variable potency in prostate cancer contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FX-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.